

AZD0156: A Technical Overview of its Impact on ATM-Mediated Signaling Pathways

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Compound of Interest

Compound Name: AZD0156

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This technical guide provides an in-depth analysis of **AZD0156**, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical signaling protein in the DNA Damage Response (DDR), and its inhibition represents a promising strategy in cancer therapy. This document details the mechanism of action of **AZD0156**, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved.

Introduction: ATM Kinase and the Role of AZD0156

The Ataxia-Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2][3] Upon detection of DSBs, ATM is activated through autophosphorylation and initiates a signaling cascade that coordinates DNA repair, cell cycle checkpoint activation, and, if the damage is too severe, apoptosis.[1][4][5]

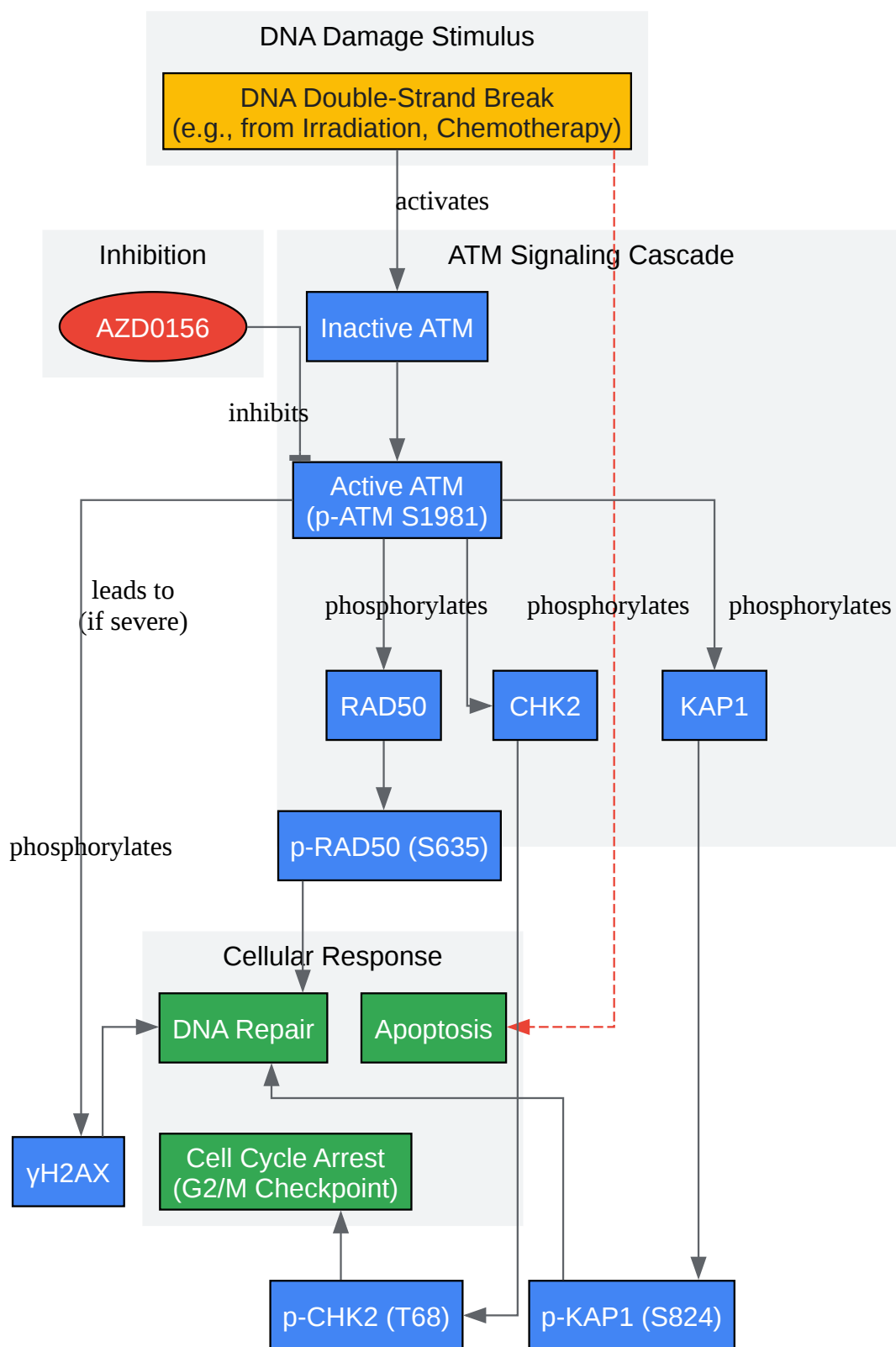
AZD0156 is an orally bioavailable and highly selective inhibitor of ATM kinase activity.[6][7][8] By targeting ATM, **AZD0156** prevents the activation of downstream DNA damage signaling, thereby disrupting the repair of DSBs and sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[8][9] Preclinical studies have demonstrated that **AZD0156** can potentiate the effects of therapies such as PARP inhibitors (e.g., olaparib) and chemotherapy agents (e.g., irinotecan).[10]

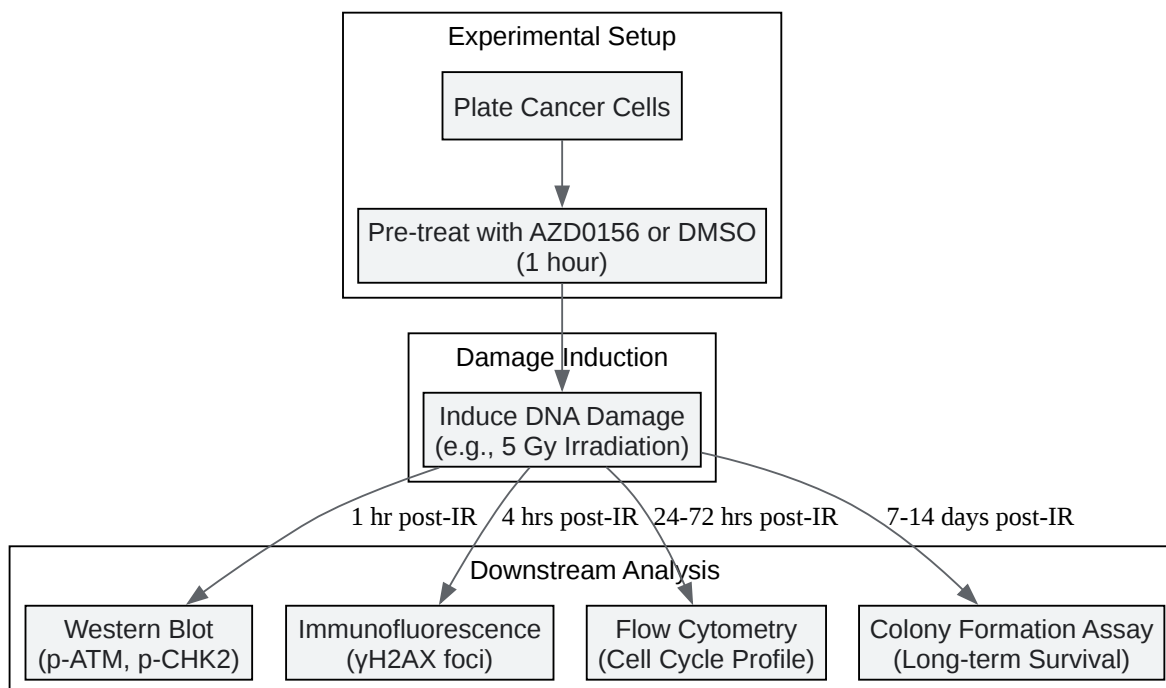
Mechanism of Action of AZD0156

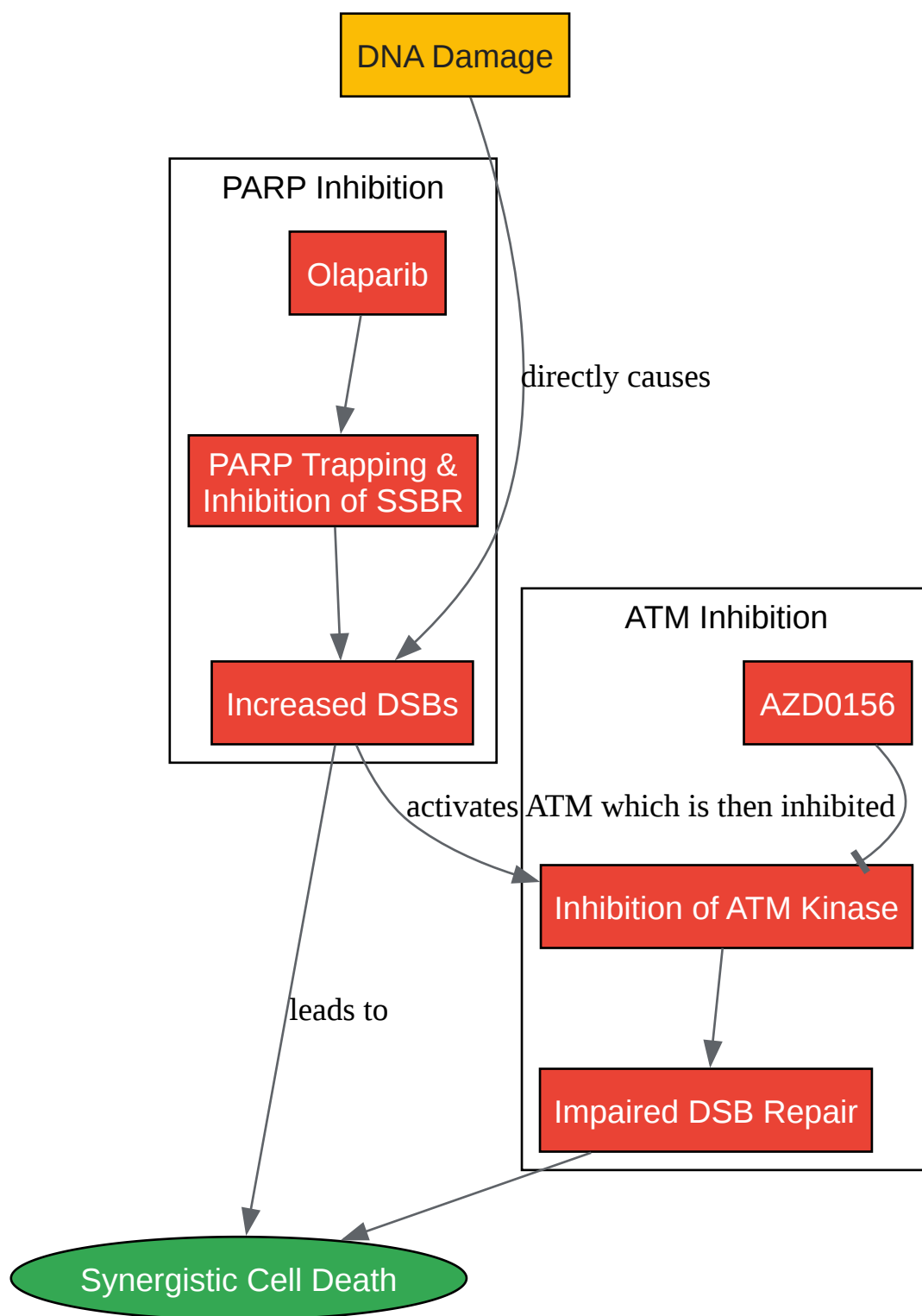
AZD0156 functions by binding to the ATP-binding pocket of the ATM kinase, which prevents its catalytic activity.^[4] This inhibition abrogates the downstream signaling cascade that is normally initiated in response to DNA double-strand breaks.

Key consequences of ATM inhibition by **AZD0156** include:

- **Inhibition of ATM Autophosphorylation:** **AZD0156** prevents the autophosphorylation of ATM at serine 1981, a crucial step in its activation.^{[1][9]}
- **Suppression of Downstream Substrate Phosphorylation:** The inhibitor blocks the phosphorylation of numerous downstream targets of ATM. This includes Checkpoint Kinase 2 (CHK2), KAP1, and RAD50, which are all involved in cell cycle control and DNA repair.^[1]
- **Disruption of DNA Damage Repair:** By inhibiting the ATM pathway, **AZD0156** impedes the efficient repair of DNA double-strand breaks.^{[6][9]} This leads to an accumulation of DNA damage.
- **Abrogation of Cell Cycle Checkpoints:** The inhibition of ATM prevents the activation of cell cycle checkpoints, particularly the G2/M checkpoint, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.^{[10][11]}
- **Induction of Apoptosis:** The accumulation of unrepaired DNA damage and cell cycle dysregulation ultimately triggers programmed cell death (apoptosis) in cancer cells.^{[6][9]}





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